BENGHE Foundational & Exploratory

Check Availability & Pricing

"physicochemical properties of 6-hydroxy-1H-
Indole-4-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

6-hydroxy-1H-indole-4-carboxylic
Compound Name: d
aci

Cat. No.: B1593296

An In-depth Technical Guide to the Physicochemical Properties of 6-hydroxy-1H-indole-4-
carboxylic acid

Abstract

6-hydroxy-1H-indole-4-carboxylic acid is a bifunctional indole derivative possessing
significant potential as a molecular scaffold and building block in medicinal chemistry and
materials science. Its structure, featuring a carboxylic acid, a phenolic hydroxyl group, and an
indole nucleus, imparts a uniqgue combination of physicochemical properties that are critical for
its application in drug design, including solubility, lipophilicity, and target-binding interactions.
This guide provides a comprehensive analysis of these properties. As direct experimental data
for this specific molecule is limited, this document synthesizes information from closely related
analogues, theoretical principles, and established analytical methodologies to present a robust
and scientifically grounded profile. We offer detailed discussions on acidity (pKa), lipophilicity
(logP), solubility, and spectral characteristics, alongside validated, step-by-step protocols for its
empirical characterization using modern analytical techniques.

Molecular Structure and Chemical Identifiers

The foundational step in characterizing any molecule is to define its structure and associated
identifiers. 6-hydroxy-1H-indole-4-carboxylic acid combines the aromatic, heterocyclic indole
core with two key functional groups that dictate its chemical behavior.
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Identifier Value

IUPAC Name 6-hydroxy-1H-indole-4-carboxylic acid
Molecular Formula CoH7NO3

Molecular Weight 177.16 g/mol

Canonical SMILES C1=C(C=C2C(=C1)C=CN2)C(=0)0O
InChl Key SCMFGJWICKORKE-UHFFFAOYSA-N
CAS Number 175456-98-5

Core Physicochemical Properties: A Synthesized
Analysis

The interplay between the indole ring, the electron-withdrawing carboxylic acid, and the
electron-donating hydroxyl group governs the molecule's overall physicochemical profile. The
following properties are estimated based on data from analogous compounds and established
chemical principles, providing a reliable baseline for research and development.
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Rationale & Comparative

Property Estimated Value -
ata

Expected to be higher than
indole-4-carboxylic acid (213-
) ) 214 °C)[1] due to additional
Melting Point (°C) >220°C )
intermolecular hydrogen

bonding from the 6-hydroxy
group.

Slightly more acidic than
typical benzoic acids due to
the aromatic system, but
_ _ influenced by the electron-

pKai (Carboxylic Acid) ~4.0-45 ) )
donating hydroxyl and indole
NH groups. Carboxylic acids
are known to have pKa values

in this range.[2]

Based on the experimental
pKaz (Phenolic OH) ~95-10.1 pKa of 6-hydroxyindole, which
is approximately 10.07.[3][4]

Predicted to be lower than
indole-3-carboxylic acid (logP
=1.99)[5][6] due to the

logP (Octanol/Water) ~15-1.8 N
presence of the additional
polar hydroxyl group, which

increases hydrophilicity.

In-Depth Discussion of Key Properties
Acidity and lonization (pKa)

6-hydroxy-1H-indole-4-carboxylic acid is an amphiprotic compound with two distinct acidic
centers: the carboxylic acid and the phenolic hydroxyl group.

o Carboxylic Acid (pKai): The -COOH group is the most acidic proton. Its pKa is anticipated to
be in the range of 4.0-4.5. At physiological pH (~7.4), this group will be fully deprotonated,
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existing as a carboxylate anion (-COO~™). This negative charge is a critical determinant of the
molecule's solubility in aqueous media and its ability to form ionic interactions with biological
targets.

e Phenolic Hydroxyl (pKaz): The hydroxyl group attached to the benzene ring is weakly acidic,
with an estimated pKa around 10.0.[3][4] This group will remain protonated at physiological
pH. Its ability to act as a hydrogen bond donor is a key feature for molecular recognition at
receptor binding sites.

 Indole N-H: The indole N-H proton is very weakly acidic (pKa ~17 in water), and it does not
play a significant role in ionization under typical physiological or experimental conditions.

The ionization state of the molecule as a function of pH is critical for its behavior in biological
systems, affecting membrane permeability and receptor affinity.

Lipophilicity and Permeability (logP)

The partition coefficient (logP) is a crucial measure of a compound's lipophilicity, which heavily
influences its absorption, distribution, metabolism, and excretion (ADME) profile. With two
polar, ionizable groups (hydroxyl and carboxyl), 6-hydroxy-1H-indole-4-carboxylic acid is
considerably more hydrophilic than the parent indole scaffold. Its estimated logP of ~1.5-1.8
suggests moderate lipophilicity. This value indicates that while it has sufficient polarity to
engage in agueous-phase interactions, it may face challenges in passive diffusion across lipid
bilayers, a key consideration in drug design.[7]

Solubility

The solubility of this compound is highly pH-dependent.

o Agqueous Solubility: In neutral water, solubility is expected to be low due to the rigid, aromatic
core. As the pH increases above the pKa of the carboxylic acid (~4.5), solubility will
significantly increase as the highly polar carboxylate salt is formed. A further increase in
solubility is expected at pH > 10, where the phenolic group also deprotonates.

o Organic Solubility: The compound is expected to be soluble in polar organic solvents such as
dimethyl sulfoxide (DMSO), methanol, and ethanol.
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Predicted Spectroscopic Profile

The structural features of 6-hydroxy-1H-indole-4-carboxylic acid give rise to a distinct
spectroscopic fingerprint.

e 'H NMR (in DMSO-ds):

o Aromatic Protons (6 6.5-7.5 ppm): Several signals corresponding to the protons on the
indole ring system, showing characteristic coupling patterns.

o Indole N-H (& ~11.0-12.0 ppm): A broad singlet, typical for indole N-H protons.
o Carboxyl O-H (5 ~12.0-13.0 ppm): A very broad, exchangeable singlet.
o Phenolic O-H (0 ~9.0-10.0 ppm): A broad, exchangeable singlet.

e 3C NMR (in DMSO-dé):

o Carbonyl Carbon (6 ~165-175 ppm): The carboxylic acid carbon will appear significantly
downfield.

o Aromatic Carbons (& ~100-150 ppm): Multiple signals for the nine carbons of the indole
ring, with the carbon attached to the hydroxyl group (C6) appearing further downfield.

* Infrared (IR) Spectroscopy (KBr Pellet, cm~2):

o O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm~1.

o

O-H Stretch (Phenol): A broad band around 3200-3400 cm~1, overlapping with the N-H
stretch.

o

N-H Stretch: A moderate band around 3300-3400 cm™1.

(¢]

C=0 Stretch: A strong, sharp absorption band around 1680-1710 cm™1.

[¢]

Aromatic C=C Stretches: Multiple bands in the 1450-1620 cm~1 region.
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e UV-Vis Spectroscopy (in Methanol): The indole chromophore typically displays two main
absorption bands. For this substituted indole, one would expect a strong absorption band
(Amax) around 220-240 nm and a second, broader band around 270-290 nm. The exact
positions will be sensitive to pH due to the ionization of the functional groups.

Experimental Workflows for Physicochemical
Characterization

To facilitate empirical validation, the following sections provide detailed, authoritative protocols
for determining key physicochemical parameters.

Protocol for Purity and Stability Analysis by RP-HPLC

High-Performance Liquid Chromatography is essential for assessing the purity of a sample and
monitoring its stability over time. This reverse-phase (RP-HPLC) method is suitable for
analyzing indole carboxylic acids and related compounds.[8][9]

o Sample Preparation: Prepare a 1 mg/mL stock solution of 6-hydroxy-1H-indole-4-
carboxylic acid in methanol or DMSO. Dilute this stock solution to a working concentration
of ~50 pg/mL using the initial mobile phase composition (e.g., 95% Mobile Phase A).

o Chromatographic Conditions:
o Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 um patrticle size).
o Mobile Phase A: 0.1% Formic Acid in Water.
o Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
o Flow Rate: 1.0 mL/min.
o Injection Volume: 10 pL.
o Detection: UV-Vis Diode Array Detector (DAD) at 280 nm.
o Column Temperature: 30 °C.

e Gradient Elution:
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0-2 min: 5% B

[e]

o

2-15 min: Linear gradient from 5% to 95% B

[¢]

15-18 min: Hold at 95% B

[e]

18-19 min: Linear gradient from 95% to 5% B

[e]

19-25 min: Hold at 5% B (re-equilibration).

o Data Analysis: Integrate the peak corresponding to the target compound to determine its
retention time and purity (as a percentage of total peak area).

Sample Preparation HPLC Analysis Data Analysis

1. Prepare Stock Soln. 2. Dilute to 50 pg/mL 3. Inject 10 pL onto 4. Gradient Elution 7. Determine Purity &
(L mg/mLin MeOH) )~ [ in Mobile Phase A C18 Column (H20/ACN + 0.1% FA) 5. Detect at 280 nm 6. Integrate Peak Retention Time

Click to download full resolution via product page

Fig. 1: RP-HPLC workflow for purity analysis.

Protocol for pKa Determination via UV-Vis
Spectrophotometry

This method leverages the change in the compound's UV-Vis absorbance spectrum as its
functional groups ionize across a range of pH values. It is a highly sensitive method requiring
minimal sample.[10][11][12]

» Buffer Preparation: Prepare a series of universal buffers with constant ionic strength (e.g.,
0.1 M) spanning a wide pH range (e.g., pH 2 to 12 in 0.5 pH unit increments). Verify the final
pH of each buffer with a calibrated pH meter.

o Sample Preparation: Prepare a 5 mM stock solution of the compound in DMSO.
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o Measurement Setup (96-Well Plate Format):

o In a UV-transparent 96-well plate, add 198 uL of each buffer solution to triplicate wells.

o Add 2 uL of the DMSO stock solution to each well, for a final compound concentration of
50 uM.

o Include wells with buffer and DMSO only to serve as blanks for each pH point.
e Spectral Acquisition:

o Place the plate in a microplate spectrophotometer.

o Record the absorbance spectrum for each well from 230 nm to 500 nm.
o Data Analysis:

o Subtract the blank absorbance from the sample absorbance for each pH point.

o Identify one or more analytical wavelengths where the absorbance changes significantly
with pH.

o Plot absorbance at the chosen wavelength(s) versus pH.

o Fit the data to a sigmoidal (dose-response) curve. The center of the inflection point of the
curve corresponds to the pKa value. Since two ionizations are expected, the plot may
show two distinct transitions, which can be analyzed separately to determine pKa: and
pKaz.
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'
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Fig. 2: Workflow for pKa determination by UV-Vis.

Conclusion

While direct experimental characterization of 6-hydroxy-1H-indole-4-carboxylic acid is not
extensively documented in public literature, a robust physicochemical profile can be confidently
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established through the synthesis of data from analogous structures and fundamental chemical
principles. This molecule presents as a moderately lipophilic, amphiprotic compound with
distinct acidic properties governed by its carboxylic acid and phenolic hydroxyl groups. Its
solubility and ionization state are highly pH-dependent, features that are paramount for its
handling in experimental settings and its behavior in biological systems. The provided
spectroscopic predictions and detailed analytical protocols offer a clear path for researchers to
empirically verify these properties and further explore the potential of this versatile indole
derivative in drug discovery and chemical synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. ['physicochemical properties of 6-hydroxy-1H-indole-4-
carboxylic acid"]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1593296#physicochemical-properties-of-6-hydroxy-
1h-indole-4-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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